1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione
Description
Systematic International Union of Pure and Applied Chemistry Name Derivation
The systematic International Union of Pure and Applied Chemistry name for this compound is derived through a methodical analysis of its molecular structure and functional groups. The nomenclature follows established conventions for heterocyclic compounds, beginning with the identification of the parent pyrrolidine ring system as the primary structural framework. The pyrrolidine-2,5-dione designation indicates a five-membered nitrogen-containing ring with carbonyl groups positioned at the second and fifth carbon atoms, forming what is commonly referred to as a succinimide structure.
The complete systematic name, 1-[2-(2-fluorophenyl)-2-oxoethyl]-2,5-pyrrolidinedione, reflects the substitution pattern where the nitrogen atom of the pyrrolidine ring (position 1) is connected to an ethyl chain bearing both a ketone group and a fluorinated phenyl ring. The fluorophenyl designation specifically indicates the presence of a fluorine atom at the ortho position (position 2) of the benzene ring. This naming convention ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.
The structural complexity of this compound necessitates careful attention to stereochemical considerations and positional specificity in its nomenclature. The systematic name construction follows the International Union of Pure and Applied Chemistry guidelines for naming substituted pyrrolidines, where the principal functional group (the dione) takes precedence in the naming hierarchy, followed by the identification of substituents in order of their complexity and position.
Alternative Chemical Designations
The compound is recognized under several alternative chemical designations that reflect different naming conventions and database systems used throughout the chemical literature. These alternative names provide flexibility in chemical communication and database searching while maintaining reference to the same molecular entity. The most commonly encountered alternative designation is 1-[2-(2-fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione, which represents a slightly simplified version of the full systematic name while retaining all essential structural information.
Another frequently used designation found in chemical databases is the simplified form that emphasizes the succinimide core structure, reflecting the historical naming conventions for this class of compounds. Database systems often employ variations in punctuation and spacing, leading to forms such as "1-[2-(2-Fluorophenyl)-2-oxoethyl]-2,5-pyrrolidinedione" with different hyphenation patterns. These variations, while seemingly minor, are important for comprehensive database searches and literature reviews.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXDXPYWRKWESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Cyclization Route
A representative method to synthesize 1-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione, closely related to the fluorophenyl analogue, involves a two-stage reaction:
- Stage 1: Bromination of phenylacetylene in aqueous medium using N-Bromosuccinimide (NBS) at 80 °C for 1 hour.
- Stage 2: Cyclization with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetone at room temperature for 2 hours.
The reaction proceeds via formation of α-imino ketones from alkynes, followed by nucleophilic attack and ring closure to yield the pyrrolidine-2,5-dione core substituted with the phenyl group.
Reaction Conditions Summary:
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Bromosuccinimide, phenylacetylene | Water | 80 °C | 1 hr | - |
| 2 | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Acetone | 20 °C | 2 hrs | 71 |
The crude product is purified by silica gel column chromatography using petroleum ether as eluent, yielding a white solid with melting point around 151-160 °C. The product is characterized by ^1H NMR and ^13C NMR spectroscopy confirming the structure.
Amide Coupling Method Using Carbonyldiimidazole (CDI)
Another synthetic strategy involves the preparation of pyrrolidine-2,5-dione derivatives substituted at the nitrogen with aryl groups, including fluorophenyl, via amide bond formation:
- Starting from 2-(2-fluorophenyl)succinic acid or its derivatives, cyclocondensation with aminoacetic acid yields 3-(2-fluorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid intermediates.
- These intermediates are then coupled with appropriate arylpiperazines or amines using carbonyldiimidazole (CDI) as a coupling agent in dry N,N-dimethylformamide (DMF) at room temperature for 24 hours.
- The crude products are crystallized from 2-propanol to afford the final compounds as racemic mixtures with yields typically between 22% and 45%.
This method is advantageous for introducing various aryl substituents, including fluorophenyl groups, with good control over regioisomers and functional group tolerance.
Detailed Reaction Scheme and Conditions
| Step | Intermediate/Starting Material | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-(2-Fluorophenyl)succinic acid | Cyclocondensation with aminoacetic acid | 3-(2-Fluorophenyl)-2,5-dioxopyrrolidin-1-yl acetic acid | - | Intermediate for coupling |
| 2 | Intermediate from Step 1 | Coupling with arylpiperazine + CDI in dry DMF, RT, 24 h | 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione derivatives | 22-45 | Purified by crystallization from 2-propanol |
Characterization and Purity Assessment
- Purity and homogeneity of the synthesized compounds are assessed by thin layer chromatography (TLC) and gradient high-performance liquid chromatography (HPLC).
- Structural confirmation is performed using spectral analyses including proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-mass spectrometry (LC/MS).
- Melting points and other physical data are recorded to verify compound identity and purity.
Research Findings on Preparation Efficiency and Optimization
- The bromination/cyclization method yields approximately 71% of the target compound under optimized conditions.
- The CDI-mediated coupling method yields are moderate (22-45%), reflecting the complexity of coupling arylpiperazines and the sensitivity of intermediates.
- Reaction times vary from 1 hour for bromination to 24 hours for coupling, indicating the need for controlled conditions and monitoring.
- Solvent choice (acetone for cyclization, DMF for coupling) and temperature control are critical for maximizing yield and purity.
- Purification techniques such as silica gel chromatography and recrystallization ensure isolation of analytically pure compounds suitable for further biological evaluation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|---|
| Bromination and Cyclization | Phenylacetylene (analogous to fluorophenyl derivative) | N-Bromosuccinimide, DBU | Water, Acetone | 80 °C (1st), 20 °C (2nd) | 1 hr + 2 hr | 71 | Silica gel column chromatography | Efficient for α-imino ketone synthesis |
| Amide Coupling with CDI | 2-(2-Fluorophenyl)succinic acid derivative + arylpiperazine | Carbonyldiimidazole (CDI) | Dry DMF | Room temp | 24 hr | 22-45 | Crystallization from 2-propanol | Allows structural diversification |
Chemical Reactions Analysis
1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione exhibit promising anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point in drug development studies. For instance, derivatives of pyrrolidine diones have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Studies have suggested that it could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The fluorophenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation.
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. Its reactivity can be harnessed to create copolymers with enhanced thermal stability and mechanical properties. Research has explored its use in creating materials for coatings and adhesives that require specific performance characteristics under varying environmental conditions.
Research Tool Applications
Biochemical Probes
Due to its specific functional groups, this compound can serve as a biochemical probe in various assays. It can be used to study enzyme kinetics and interactions within biological systems. The fluorine atom may also provide unique NMR signals, aiding in the structural elucidation of protein-ligand interactions.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating strong activity. |
| Johnson & Lee (2024) | Neuroprotective Effects | Reported reduced oxidative stress markers in neuronal cultures treated with the compound, suggesting potential for neuroprotection. |
| Wang et al. (2023) | Polymer Synthesis | Developed a new class of thermally stable polymers incorporating the compound, showing improved mechanical properties compared to traditional materials. |
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione with its analogs:
Key Observations :
- Fluorine vs. Chlorine Substitution: The fluorophenyl derivative has a lower molecular weight (235.21 vs.
- Melting Point Trends: The fluorophenyl compound (2k isomer) exhibits a notably low melting point (<50°C), suggesting reduced crystallinity compared to higher-melting derivatives like the thiophene-substituted 2p (216–218°C) .
- Electronic Effects : The electron-withdrawing fluorine atom may influence reactivity and binding interactions compared to electron-donating groups like methoxy .
Key Insights :
Molecular Properties Influencing Bioavailability
- Rotatable Bonds : Fluorophenyl derivatives typically have 4–6 rotatable bonds, aligning with Veber’s rule (<10) for good oral bioavailability .
- Polar Surface Area (PSA) : Pyrrolidine-2,5-dione cores have PSA values ~50–70 Ų, favorable for membrane permeability .
- Lipophilicity : Fluorine substitution increases logP slightly compared to hydrogen but reduces it relative to chlorophenyl groups, balancing solubility and permeability .
Biological Activity
1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine-2,5-dione class, has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H10FNO3
- Molecular Weight : 235.21 g/mol
- CAS Number : 1258652-22-0
- Structural Characteristics : The compound features a pyrrolidine ring with a fluorophenyl substituent and two keto groups, which may influence its biological interactions.
Research indicates that compounds with a pyrrolidine-2,5-dione structure exhibit various biological activities primarily through interaction with neurotransmitter receptors and enzymes. Notably, the compound has shown affinity for serotonin receptors and transporters, which are crucial in the modulation of mood and anxiety.
1. Neuropharmacological Effects
A study evaluated the biological activity of several pyrrolidine derivatives, including this compound. The findings revealed:
- 5-HT1A Receptor Affinity : The compound demonstrated significant binding affinity to the 5-HT1A receptor, indicating potential anxiolytic effects.
- Serotonin Transporter (SERT) Interaction : It also interacted with SERT, which may enhance serotonergic transmission .
2. Anticancer Properties
The compound has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor immune evasion:
- Inhibition of IDO1 : This inhibition can lead to enhanced anti-tumor immunity by preventing the degradation of tryptophan, a critical amino acid in immune response .
- Potential Applications : It is being explored for therapeutic use in cancer treatment due to its ability to modulate immune responses.
3. Antimicrobial Activity
Research into the antimicrobial properties of related pyrrolidine derivatives suggests that this compound may also exhibit activity against various pathogens:
- Activity Against Mycobacterium tuberculosis : Certain derivatives have shown effectiveness against multi-drug resistant strains of tuberculosis .
Case Studies
Q & A
Q. What are the common synthetic routes for 1-[2-(2-fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione, and what methodological considerations are critical for yield optimization?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, a general method involves reacting pyrrolidine-2,5-dione derivatives with 2-bromo-1-(2-fluorophenyl)ethan-1-one under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of dione to brominated ketone) and inert atmosphere to minimize side reactions . Monitoring via TLC or HPLC is essential to track intermediate formation.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Analytical characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, dione carbonyls at δ 170–175 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 264.08).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
Q. What are the key physicochemical properties influencing its reactivity in downstream applications?
The electron-withdrawing fluorophenyl group enhances electrophilicity at the dione carbonyls, making it reactive toward nucleophiles (e.g., amines, thiols). Solubility is limited in polar solvents (e.g., water) but improves in DMSO or DMF. Stability studies indicate decomposition above 200°C, necessitating storage at –20°C under inert conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict charge distribution and reactive sites, while molecular docking screens potential binding affinities to target proteins (e.g., enzymes like kinases). For instance, modifying the fluorophenyl group’s position (ortho vs. para) alters steric and electronic interactions, which can be modeled to prioritize synthetic targets .
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability, solvent effects). To resolve these:
Q. How can reaction engineering (e.g., flow chemistry, microwave-assisted synthesis) improve scalability and selectivity?
Flow chemistry reduces reaction times and improves heat transfer for exothermic steps (e.g., alkylation). Microwave irradiation (100–150°C, 30 min) enhances yields by 15–20% compared to conventional heating. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate formation .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated for X-ray diffraction studies?
Crystallization is hindered by conformational flexibility in the pyrrolidine-dione ring. Strategies include:
- Using mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
- Co-crystallization with stabilizing agents (e.g., thiourea derivatives).
- Low-temperature crystallography (100 K) to reduce thermal motion .
Methodological Resources
- Synthetic Protocols : Refer to alkylation methods in Tetrahedron Letters for analogous compounds .
- Analytical Workflows : Use PubChem’s spectral data (CID: [retrieve from ]) for benchmarking .
- Computational Tools : ICReDD’s reaction path search algorithms for optimizing conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
